6-Methyl-3-phenylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-methyl-3-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)16(17(19)20)14(10-18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI Key |
ZFMAWRNLVCVCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
-
Base-Catalyzed Cyclization : KOH deprotonates the carbonyl group of phenylacetone, enabling nucleophilic attack by the amine group of 4-methylisatin.
-
Ring Closure : Intramolecular cyclization forms the quinoline backbone.
-
Oxidation : Atmospheric oxygen or mild oxidizing agents convert the intermediate to the carboxylic acid derivative.
Optimization Data:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 72% |
| Temperature | 80°C | |
| Reaction Time | 24–72 hours | |
| Catalyst | KOH (10 mol%) |
This method, while reliable, suffers from prolonged reaction times and moderate yields due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. Bhatt et al. demonstrated a rapid synthesis using aniline derivatives , benzaldehyde , and pyruvic acid under microwave conditions.
Procedure:
-
Reactants :
-
m-Chloroaniline (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
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Pyruvic Acid (1.5 equiv)
-
-
Conditions :
-
Solvent: Ethanol
-
Irradiation: 300 W, 100°C
-
Time: 15 minutes
-
Outcomes:
This method’s efficiency stems from uniform heating, which enhances molecular collisions and suppresses decomposition pathways.
Solvent-Free Green Synthesis
Addressing environmental concerns, Zarghi et al. developed a solvent-free protocol using 4-methylisatin and phenylacetone with montmorillonite K10 clay as a catalyst.
Key Features:
-
Catalyst : Montmorillonite K10 (15 wt%)
-
Temperature : 120°C
-
Time : 4 hours
-
Yield : 68%
Advantages:
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to enhance scalability. A representative process involves:
Challenges:
-
High-pressure equipment costs.
-
Catalyst deactivation over prolonged runs.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedländer | 72% | 24–72 h | Moderate | High (solvent use) |
| Microwave | 80% | 15 min | High | Low |
| Solvent-Free | 68% | 4 h | Moderate | Very Low |
| Industrial Flow | 85% | 30 min | High | Moderate |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-Methyl-3-phenylquinoline-4-carboxylic acid as an anticancer agent. Various derivatives of quinoline-4-carboxylic acids have been shown to exhibit significant antitumor properties against different cancer cell lines.
- Case Study : In a study evaluating the compound's efficacy against HCT116 colorectal cancer cells, results indicated a notable reduction in tumor size in treated groups compared to controls, suggesting its potential as a therapeutic agent for cancer treatment.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Data Table: Antimicrobial Activity of this compound Derivatives
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 18 | 20 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 14 | 30 |
This table summarizes findings from multiple studies where the compound exhibited varying degrees of antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's disease, the compound has been shown to improve cognitive functions.
- Case Study : In a rat model, administration of the compound improved memory performance on cognitive tests, indicating its potential utility in treating neurodegenerative conditions.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving different precursors and reagents. Structural modifications can enhance its pharmacological properties.
Synthetic Pathways
Different synthetic routes have been developed for producing quinoline derivatives:
- Method A : Reaction of substituted isatins with aromatic ketones using potassium hydroxide as a catalyst under reflux conditions.
- Method B : Microwave-assisted synthesis involving anilines and pyruvic acid in ethanol, yielding high product yields in shorter times .
Conclusion and Future Directions
The diverse applications of this compound underscore its significance in medicinal chemistry. Its anticancer, antimicrobial, and neuroprotective properties present opportunities for further research and development into new therapeutic agents. Future studies should focus on optimizing synthesis methods and exploring additional biological activities to fully realize the potential of this compound.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar quinoline derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Position and Functional Group Variations
Compound A : 6-Methoxy-2-phenylquinoline-4-carboxylate ()
- Substituents : Methoxy (6), phenyl (2), ester (4).
- Key Differences : Methoxy (electron-donating) vs. methyl (electron-neutral) at position 6; ester (hydrolyzable) vs. carboxylic acid.
- The ester group may reduce solubility but increase cell membrane permeability .
Compound B : 2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid ()
- Substituents : Methoxyphenyl (2), methylsulfonamido (3), carboxylic acid (4).
- Key Differences : Sulfonamido group at position 3 introduces hydrogen-bonding capacity.
- Implications : The sulfonamido moiety enhances interactions with neurokinin-3 receptors, suggesting the target compound’s phenyl group at position 3 may lack similar receptor affinity .
Compound C : 2-Ethoxycarbonylmethyloxy-6-methyl-3-phenylquinoline-4-carboxylic acid ()
Halogen-Substituted Analogs
Compound D : 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid ()
- Substituents : Fluoro (6), biphenyl (2), methyl (3).
- Key Differences : Fluorine’s electronegativity and biphenyl’s lipophilicity.
- Implications : Higher LogP (5.71 vs. 3.91) suggests improved membrane permeability but reduced solubility. Fluorine may enhance metabolic stability compared to the target’s methyl group .
Compound E : 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid ()
Hydroxy and Carboxy Derivatives
Compound F : 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid ()
- Substituents : Fluoro (7), hydroxy (4), methoxy (6).
- Key Differences : Hydroxy group at position 4 vs. carboxylic acid at position 4 in the target.
Compound G : 2-(4-Carboxyphenyl)-6-methoxyquinoline-4-carboxylic acid ()
- Substituents : Carboxyphenyl (2), methoxy (6).
- Key Differences : Additional carboxylic acid at position 2.
- Implications : Enhanced water solubility but reduced cell permeability due to dual ionizable groups .
Biological Activity
6-Methyl-3-phenylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅NO₂, with a molecular weight of approximately 263.29 g/mol. Its structure features a quinoline core, which is essential for its biological activity. The compound's functional groups contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . In studies utilizing the ABTS assay method, compounds derived from this structure demonstrated varying levels of antioxidant activity, with some derivatives showing promising results compared to standard antioxidants .
| Compound | Antioxidant Activity (ABTS Assay) |
|---|---|
| This compound | Moderate to high |
| 2-Hydroxy derivatives | Good |
| Other derivatives | Mild to moderate |
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains. In vitro studies using the agar diffusion method revealed that certain derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate that structural modifications can enhance antibacterial efficacy:
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 64 | Strong |
| Escherichia coli | 128 | Moderate |
| Bacillus subtilis | >256 | Weak |
These findings suggest that the compound's activity is influenced by the flexibility and length of substituents on the quinoline ring .
Anticancer Activity
In addition to its antioxidant and antibacterial properties, this compound has shown potential as an anticancer agent . Preliminary screenings indicated that carboxylic acid analogs with specific substitutions exhibited significant cytotoxic effects against cancer cell lines. For instance, derivatives with fluorine substitutions demonstrated higher in vitro anticancer activity compared to those with chlorine or methoxy groups .
The mechanism through which these compounds exert their anticancer effects may involve interactions similar to those of tubulin-binding drugs like navelbine and taxol, potentially disrupting microtubule dynamics in cancer cells .
Case Studies
- Antimicrobial Study : A study synthesized various derivatives of quinoline-4-carboxylic acids and tested their antimicrobial effects. Among them, compounds derived from this compound showed profound changes in microbial morphology, indicating a potential mechanism for their antimicrobial action .
- Anticancer Evaluation : Another investigation into the cytotoxicity of substituted quinolone derivatives found that specific structural modifications significantly enhanced anticancer activity, warranting further exploration into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-3-phenylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Classical protocols like the Gould–Jacob, Friedländer, or Skraup reactions are often employed for quinoline derivatives. Transition metal catalysts (e.g., palladium or copper) and optimized solvents (e.g., DMF or toluene) improve regioselectivity and yield. For example, cyclization of intermediates using acid catalysts under reflux conditions (80–120°C) is critical for forming the quinoline core . Reaction monitoring via TLC and purification via silica gel chromatography (e.g., 20% ethyl acetate/petroleum ether) ensures product purity .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Avoid skin/eye contact and inhalation of vapors. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂). Store in tightly sealed containers in dry, ventilated areas to prevent degradation. Emergency protocols include rinsing eyes with water for 15+ minutes and using inert adsorbents (e.g., dry sand) for spills .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C) for functional group identification (e.g., δ 10.82 ppm for amide protons) and IR spectroscopy for detecting carbonyl (1685–1631 cm⁻¹) or hydroxyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>97% purity) validates analytical-grade synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with controls. Cross-validate using in vivo models to distinguish direct pharmacological effects from off-target interactions .
Q. What strategies optimize regioselectivity in derivatizing the quinoline core for target-specific applications?
- Methodological Answer : Introduce substituents at the 3-phenyl or 6-methyl positions via Suzuki coupling or nucleophilic aromatic substitution. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid derivatives are synthesized via SOCl₂-mediated acid chloride formation, followed by amidation with aryl amines under NaH catalysis . Computational modeling (e.g., molecular docking) predicts binding affinities to guide functionalization .
Q. How do steric and electronic effects of substituents influence the compound’s photophysical or catalytic properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability in polar solvents, while methoxy groups improve solubility for biological assays. X-ray crystallography or DFT calculations analyze steric hindrance in the quinoline ring system, which impacts π-π stacking in catalytic applications .
Q. What advanced techniques validate the compound’s role in combination therapies (e.g., synergistic effects with antibiotics)?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) is confirmed via time-kill curves and genomic analysis (e.g., RNA-seq) to identify pathways affected by co-administration .
Data Contradiction and Reproducibility
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Methodological Answer : Variations arise from catalyst purity, solvent drying, or temperature gradients. Document exact conditions (e.g., “reflux at 80°C for 5 h” vs. “90°C for 3 h”) and use standardized reagents. Reproducibility is enhanced via automated platforms (e.g., continuous flow reactors) for precise control .
Q. How should conflicting stability data (e.g., hydrolytic degradation rates) be addressed?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use LC-MS to identify degradation products (e.g., decarboxylation or ring-opening). Compare results with computational degradation models .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 60–80% via NaH-catalyzed amidation | |
| Purity Validation | HPLC >97% | |
| Thermal Stability | Degrades above 150°C (TGA) | |
| LogP (Predicted) | 2.17 (PubChem) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
